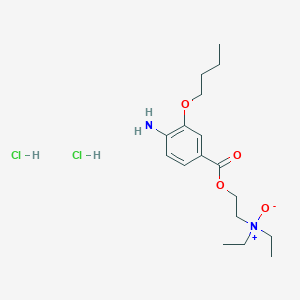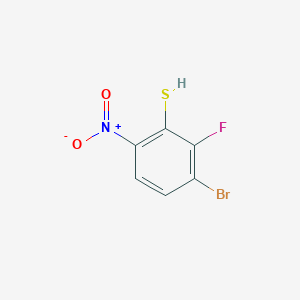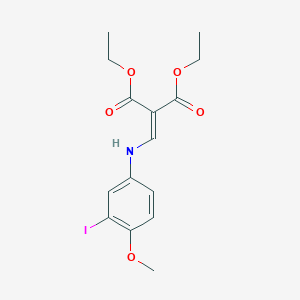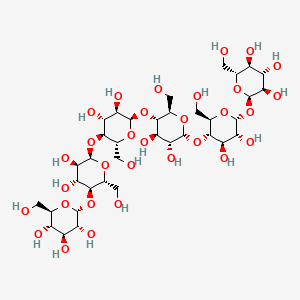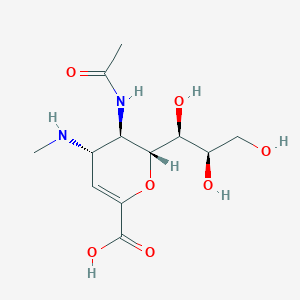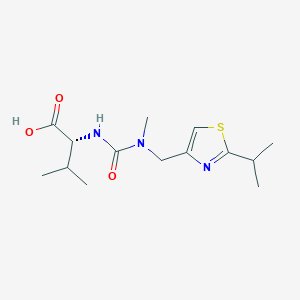
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine is a complex organic compound with the molecular formula C14H23N3O3S and a molecular weight of 313.42 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an isopropyl group, and a valine derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The isopropyl group is then introduced through an alkylation reaction.
The next step involves the attachment of the thiazole ring to the valine derivative. This is achieved through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and attacks the electrophilic carbon of the valine derivative. The final step involves the methylation of the carbamoyl group, which is typically carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine involves its interaction with specific molecular targets and pathways. The thiazole ring and the isopropyl group play a crucial role in binding to the active sites of enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine: Similar structure but different stereochemistry.
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valinate: An ester derivative with similar chemical properties.
Uniqueness
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound in the development of stereospecific drugs and research applications .
Eigenschaften
Molekularformel |
C14H23N3O3S |
|---|---|
Molekulargewicht |
313.42 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
InChI-Schlüssel |
OSQWRZICKAOBFA-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)O |
Kanonische SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



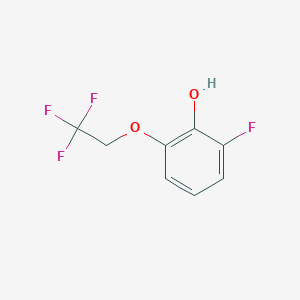

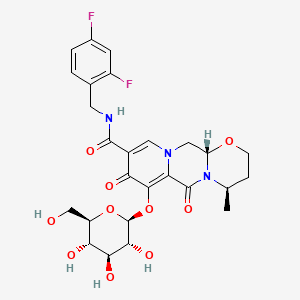
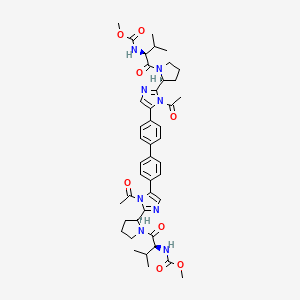

![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
